molecular formula C26H29N3O6 B1678738 Nicardipine CAS No. 55985-32-5

Nicardipine

Cat. No. B1678738
CAS RN: 55985-32-5
M. Wt: 479.5 g/mol
InChI Key: ZBBHBTPTTSWHBA-UHFFFAOYSA-N
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Description

Nicardipine is a calcium channel blocker used for the treatment of high blood pressure and angina . It belongs to the dihydropyridine class of calcium channel blockers (CCBs) and works by affecting the movement of calcium into the cells of the heart and blood vessels . As a result, nicardipine relaxes blood vessels and increases the supply of blood and oxygen to the heart while reducing its workload .


Synthesis Analysis

The synthesis of Nicardipine hydrochloride involves the reaction of 3-amino-2-butenoic acid-2’- (N-benzyl-N-methyl)aminoethyl ester and 3-methyl-4- (3’-nitrophenyl)-3-methyl crotonate as raw materials in an inert solvent . The reaction is tracked through TLC (thin layer chromatography) or HPLC (high performance liquid chromatography) until being finished . The synthesis process of the nicardipine hydrochloride is improved and optimized, facilitating mass production and obtaining high-purity and high-yield alpha-crystal-form nicardipine hydrochloride and beta-crystal-form nicardipine hydrochloride .


Molecular Structure Analysis

Nicardipine has a molecular formula of C26H29N3O6 and a molecular weight of 479.525 . It is a small molecule and is part of the approved and investigational groups .


Chemical Reactions Analysis

Nicardipine has been found to inhibit reactions catalyzed by CYP1A, CYP2A6, CYP2C8, CYP2C9, and CYP2C19 . It also showed a strong inhibitory potency on the typical CYP2D6-catalyzed drug metabolism .


Physical And Chemical Properties Analysis

Nicardipine has a molecular weight of 479.52 and a molecular formula of C26H29N3O6 . It is soluble in DMSO at 95 mg/mL and in water at 30 mg/mL .

Scientific Research Applications

Anti-Neuroinflammatory Effects

Nicardipine, a calcium channel blocker, has been shown to have significant anti-neuroinflammatory effects. In research using murine BV-2 microglia, nicardipine significantly inhibited microglia-related neuroinflammatory responses. This includes inhibition of microglial cell migration and reduction in the release of nitric oxide and expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings suggest a potential role for nicardipine in the development of therapies for inflammation-related neurodegenerative diseases (Huang et al., 2014).

Cerebrovascular Disease Management

Nicardipine has been examined in controlled clinical studies for its application in cerebrovascular diseases. It's been studied in the management of subarachnoid haemorrhage (SAH) to prevent vasospasm and improve clinical outcomes. Intra-arterial or using implants of nicardipine prolonged-release has shown a decreased incidence of vasospasm, delayed ischemic deficits, and improved clinical outcome after severe SAH. Additionally, nicardipine is recommended for elevated blood pressure after acute ischemic stroke or intracerebral haemorrhage and is effective in the prevention of stroke. Studies have also focused on the treatment of cognitive deterioration of vascular origin, with nicardipine showing improvement in more than 60% of treated patients (Amenta et al., 2009).

Intravenous Nicardipine in Hypertension Management

Intravenous (IV) nicardipine has been used for rapid control of blood pressure in severe or postoperative hypertension. It has been as effective as IV nitroprusside in short-term BP reduction in patients with severe hypertension. IV nicardipine has potential roles in intraoperative acute control of BP in various surgical procedures and in the deliberate induction of reduced BP in surgeries where haemostasis may be difficult. It has also shown efficacy in preventing cerebral vasospasm in patients with recent aneurysmal subarachnoid haemorrhage (Curran et al., 2012).

Nicardipine in Transdermal Delivery Systems

Nicardipine hydrochloride has been explored for transdermal delivery systems due to its extensive first-pass metabolism after oral administration. Studies have developed microemulsions for nicardipine, showing the effect of microemulsion components on the percutaneous absorption of the drug. This research suggests potential for developing transdermal delivery systems for nicardipine, which could offer alternative methods for its administration (Wu et al., 2010).

Safety And Hazards

Nicardipine is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Personal protective equipment and face protection should be worn when handling Nicardipine . It should not be ingested, and if swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBHBTPTTSWHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023363
Record name Nicardipine
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Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
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Solubility

2.47e-03 g/L
Record name Nicardipine
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Record name Nicardipine
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Mechanism of Action

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, nicardipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Record name Nicardipine
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Product Name

Nicardipine

CAS RN

55985-32-5
Record name Nicardipine
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Record name Nicardipine [INN:BAN]
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Record name Nicardipine
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Record name Nicardipine
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Record name 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate
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Record name NICARDIPINE
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Record name Nicardipine
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Melting Point

136-138 °C, 136 - 138 °C
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
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Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

An L1 laminate is prepared as described in Example 1 using a polyisobutylene (PIB) adhesive in place of the silicone adhesive and a Daubert C-150 release liner in place of the Akrosil Biorelease release liner. A nicardipine-enhancer gel formulation is prepared by mixing adequate quantities of nicardipine HCl and Klucel HF® with a 65%/10%/20%/5% (volume percent) mixture of ethanol/ water/glycerine/glycerol monooleate to provide a final gel with a nicardipine concentration of 150 mg/cc and a Klucel level of 1.5% (wt/wt). A nicardipine transdermal system is then prepared as described in Example 1 using the nicardipine-enhancer gel formulation.
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Synthesis routes and methods II

Procedure details

Effect of change in pH of a dextrose solution in the range 3 to 7 pH upon the addition of nicardipine hydrochloride solution was performed by first measuring the initial pH of the individual solutions; thereafter, one (1) volume of nicardipine hydrochloride solution prepared by Example-11 was mixed with nine (9) volumes of dextrose solution and the pH adjusted to a desired value in the range 3 to 7. The pH data are furnished in Table-3; the plot of difference in the pH of nicardipine hydrochloride solution before and after dilution with 5% dextrose solution versus the initial pH of dextrose solution is shown in FIG. 4. For comparison, a similar plot for the pH data reported in U.S. Pat. No. 5,164,405 for buffered and unbuffered nicardipine solution is also provided.
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Synthesis routes and methods III

Procedure details

Nitrendipine (1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-phyridindicarboxylic acid ethyl methyl ester); Nisoldipine (1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 2-methylpropyl ester); Felodipine (4-(2,3-dichlorophenyl)-1,4dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester); Nimodipine (1,4-dihydro-2,6dimethyl-4-(3-nitrophenyl-3,5-pyridinedicarboxylic acid 2-methoxyethyl 1-methylethyl ester); Niludipine; Amlodipine (2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester); Flordipine; Ryosidine; FR 7534; Nilvadipine (FR 34235, 2-cyano-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-(1-methylethyl) ester); PY 108-068; and Isradipine (PN 200-110, 4-(4-benxofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methyl-ethyl ester).
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1,4-dihydro-2,6dimethyl-4-(3-nitrophenyl-3,5-pyridinedicarboxylic acid 2-methoxyethyl 1-methylethyl ester)
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Synthesis routes and methods IV

Procedure details

Similarly, proceeding as in parts (A)(1) and (B) above but substituting (+)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-diethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-diisopropylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-cyano-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, or (-)-2,6-dimethyl-3-cyano-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, for (+)-2,6-dimethyl-3-methoxycarbonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, and using methanol, ethanol, isopropanol, the following compounds are prepared:
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(+)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
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(-)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
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(+)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
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(-)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
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(+)-2,6-dimethyl-3-diethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
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(-)-2,6-dimethyl-3-diisopropylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
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Synthesis routes and methods V

Procedure details

Nicardipine (free base) was prepared by mixing nicardipine-HCl (Sigma-Aldrich, St. Louis, USA) with water and ethylacetate, then adding 2M NaOH, separating the ethylacetate phase and evaporating the ethylacetate, yielding amorphous nicardipine base as a yellow oily-tough substance. Crystalline nicardipine base was prepared by mixing amorphous nicardipine base and isopropanole/diisopropyl ether, adding seed crystals and cooling on an ice bath over night to allow crystallization. The formed crystals were separated by filtration, washed and dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49,700
Citations
BN Singh, MA Josephson - American Heart Journal, 1990 - Elsevier
… Nicardipine hydrochloride is a newer agent that has undergone … For example, nicardipine appears to produce a greater increase … In addition, nicardipine appears to increase myocardial …
Number of citations: 67 www.sciencedirect.com
EM Sorkin, SP Clissold - Drugs, 1987 - Springer
… Clinical studies have shown that nicardipine … , nicardipine has proved to be equally as effective as nifedipine. However, haemodynamic and clinical studies indicate that nicardipine may …
Number of citations: 194 link.springer.com
B CARBONNE, D JANNET, C TOUBOUL… - Obstetrics & …, 1993 - journals.lww.com
… IV nicardipine complained of headaches. Doppler velocimetry remained stable with both oral and IV nicardipine. … Conclusions: Oral or IV nicardipine seems to be safe in hypertensive …
Number of citations: 110 journals.lww.com
MI Levene, NA Gibson, AC Fenton… - … Medicine & Child …, 1990 - Wiley Online Library
… We report here the effects of nicardipine on cerebral blood-flow velocity, mean arterial blood … All had low PRI measurements before infusion of nicardipine. Nicardipine was started within …
Number of citations: 128 onlinelibrary.wiley.com
CJ Pepine, CR Lambert - Angiology, 1990 - search.ebscohost.com
… ring makes nicardipine unique among the calcium antagonists (Figure 1). Nicardipine has a … Additional in vitro data show nicardipine to have a strong vascular selectivity and to have a …
Number of citations: 28 search.ebscohost.com
CR Lambert, JA Hill, WW Nichols, RL Feldman… - The American journal of …, 1985 - Elsevier
… We found that intravenous nicardipine is a potent to be a consistent effect of nicardipine … The increase in coronary flow observed in this study with nicardipine administration …
Number of citations: 157 www.sciencedirect.com
JE Frampton, D Faulds - Drugs & Aging, 1993 - Springer
… The main adverse events associated with nicardipine in the elderly are related to the … the elderly indicates that nicardipine monotherapy or a regimen containing nicardipine is useful for …
Number of citations: 22 link.springer.com
S Higuchi, Y Shiobara - Xenobiotica, 1980 - Taylor & Francis
… Nicardipine hydrochloride and internal standard for gas chromatography were as used previously (Higuchi, Sasaki and Sado 1975a). Tablets, each containing lOmg of the drug, were …
Number of citations: 140 www.tandfonline.com
N Badjatia, MA Topcuoglu, JC Pryor… - American Journal …, 2004 - Am Soc Neuroradiology
… nicardipine as a treatment for vasospasm. METHODS: Over 12 months, all patients with SAH who required interventional treatment for vasospasm were given IA nicardipine … nicardipine …
Number of citations: 235 www.ajnr.org
K Agre - The American Journal of Cardiology, 1987 - Elsevier
… Nicardipine is currently being evaluated in clinical trials as a treatment for angina and hypertension. Over 2,000 patients have received nicardipine, … efficacy of nicardipine was …
Number of citations: 27 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.